1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
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Description
- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. For instance, one approach could be the reaction between an appropriate amine and an amidoxime, followed by cyclization to form the oxadiazole ring. Further optimization and purification steps are necessary to achieve high yield and purity .
Molecular Structure Analysis
The molecular structure of 1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a 5-cyclopentyl-1,2,4-oxadiazole moiety. The oxadiazole ring contributes to its unique properties and potential biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Investigating its reactivity with other functional groups is essential for understanding its behavior in different contexts .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11-6-3-7-15(11)8-10-13-12(17-14-10)9-4-1-2-5-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFONSIYYFUCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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